![molecular formula C15H20O3 B14335186 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid CAS No. 106392-42-1](/img/no-structure.png)
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid is a compound known for its significant role in various chemical and industrial applications. This compound is characterized by the presence of a hydroxy group and two isopropyl groups attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. Its unique structure contributes to its diverse reactivity and utility in different fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3,5-di(propan-2-yl)benzaldehyde and malonic acid.
Condensation Reaction: The key step involves a condensation reaction between the aldehyde and malonic acid in the presence of a base, such as sodium ethoxide, to form the desired product.
Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.
化学反应分析
Types of Reactions
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the prop-2-enoic acid moiety can be reduced to form a saturated carboxylic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products
Oxidation: Formation of 3-[4-Oxo-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid.
Reduction: Formation of 3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]propanoic acid.
Substitution: Formation of substituted derivatives like 3-[4-Nitro-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid.
科学研究应用
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of antioxidants and stabilizers for polymers and other materials.
相似化合物的比较
3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid, 3,5-Diisopropyl-4-hydroxybenzoic acid.
Uniqueness: The presence of the prop-2-enoic acid moiety and the specific arrangement of functional groups make it distinct in terms of reactivity and applications.
属性
| 106392-42-1 | |
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C15H20O3/c1-9(2)12-7-11(5-6-14(16)17)8-13(10(3)4)15(12)18/h5-10,18H,1-4H3,(H,16,17) |
InChI 键 |
ZJEXGIQYCHPQDQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
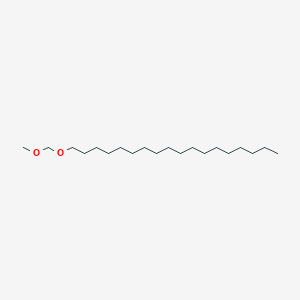
![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)
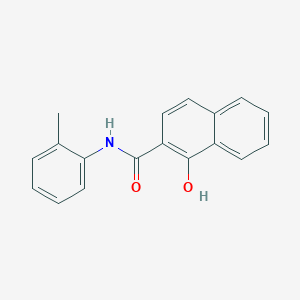
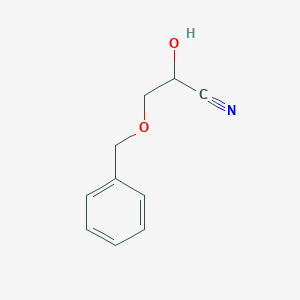
![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)
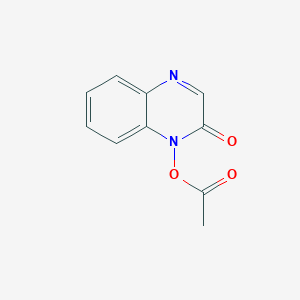
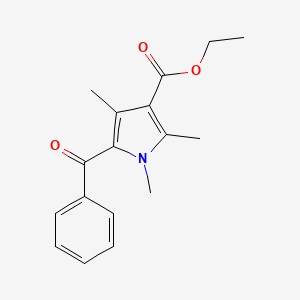

![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
